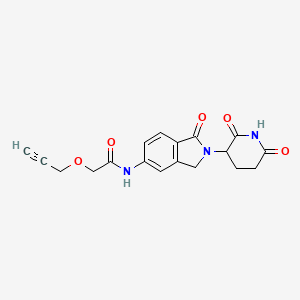
Lenalidomide-5'-acetamido-O-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-acetamido-O-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by introducing additional functional groups that may improve its efficacy and specificity in targeting certain biological pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-acetamido-O-propargyl typically involves multiple steps, starting from lenalidomide. One common method includes the following steps:
Bromination: Bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Condensation: Condensation of 4-nitro-2,3-dihydroisoindol-1-one with 3-bromopiperidine-2,6-dione in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the intermediate compound.
Hydrogenation: Hydrogenation of the intermediate compound using a palladium catalyst to reduce the nitro group to an amino group.
Acetylation and Propargylation: Acetylation of the amino group followed by propargylation to introduce the propargyl group.
Industrial Production Methods
Industrial production of Lenalidomide-5’-acetamido-O-propargyl involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for bromination and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Lenalidomide-5’-acetamido-O-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or other nucleophiles in DMF.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Azido derivatives or other substituted products.
科学研究应用
Lenalidomide-5’-acetamido-O-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular pathways and protein interactions.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用机制
Lenalidomide-5’-acetamido-O-propargyl exerts its effects by modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, it may inhibit angiogenesis and promote apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced efficacy and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-5’-acetamido-O-propargyl is derived.
Uniqueness
Lenalidomide-5’-acetamido-O-propargyl is unique due to its additional functional groups, which may enhance its specificity and efficacy in targeting certain biological pathways. This makes it a promising candidate for further research and development in the treatment of various diseases.
属性
分子式 |
C18H17N3O5 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-prop-2-ynoxyacetamide |
InChI |
InChI=1S/C18H17N3O5/c1-2-7-26-10-16(23)19-12-3-4-13-11(8-12)9-21(18(13)25)14-5-6-15(22)20-17(14)24/h1,3-4,8,14H,5-7,9-10H2,(H,19,23)(H,20,22,24) |
InChI 键 |
KJWNSADROQZEGD-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















